![molecular formula C17H31NO5 B1674571 N-Lauroyl-L-glutamic acid CAS No. 3397-65-7](/img/structure/B1674571.png)
N-Lauroyl-L-glutamic acid
Overview
Description
N-Lauroyl-L-glutamic acid is a specialized compound commonly found in personal care and cosmetic products . It is synthesized by combining lauric acid with glutamic acid, resulting in a unique amino acid derivative known for its surfactant properties . This compound is particularly noted for its ability to create mild and skin-friendly formulations .
Synthesis Analysis
N-Lauroyl-L-glutamic acid is synthesized by combining lauric acid with glutamic acid . The product is primarily used in the manufacture of paints, plastics, coatings, and adhesives . Lauroyl-L-glutamic acid has been shown to have a primary amino group that can react with another molecule containing a carboxylic acid group. This reaction produces hydrogen bonds that form gels or solids in water .Molecular Structure Analysis
The molecular formula of N-Lauroyl-L-glutamic acid is C17H31NO5 . Its molecular weight is 329.44 . The InChI key is AVBJHQDHVYGQLS-AWEZNQCLSA-N .Chemical Reactions Analysis
N-Lauroyl-L-glutamic acid has been shown to have a primary amino group that can react with another molecule containing a carboxylic acid group . This reaction produces hydrogen bonds that form gels or solids in water .Physical And Chemical Properties Analysis
N-Lauroyl-L-glutamic acid is a solid at room temperature . Its melting point is 95-96 °C and its boiling point is 543.6±40.0 °C . The density of N-Lauroyl-L-glutamic acid is 1.081±0.06 g/cm3 . It is soluble in water .Scientific Research Applications
Enhanced Oil Recovery
N-Lauroyl-L-glutamic acid has been investigated as a green surfactant for enhanced oil recovery applications . The study encompassed surface and aggregation behavior, interfacial tension reduction, wettability alteration capability, emulsification, adsorption behavior, and oil displacement tests . It showed high tolerance to salt and hardness, especially at high-temperature conditions . N-Lauroyl-L-glutamic acid achieved significant oil recovery after water flooding .
Environmentally Friendly Surfactant
N-Lauroyl-L-glutamic acid is considered a bio-based surfactant derived from renewable sources . It is a promising class of biodegradable and biocompatible surfactants with better safety profiles that meet both physiological and ecological requirements . It is seen as a superb alternative to conventionally deployed surfactants due to satisfactory performances coupled with their environmentally benign nature .
Surface Activity
N-Lauroyl-L-glutamic acid has been found to be surface-active . It has an additional carboxylate in the head group, which affects its surface activity .
Emulsification
N-Lauroyl-L-glutamic acid has been studied for its emulsification properties . It has been found to yield more stable emulsions .
Wettability Alteration
N-Lauroyl-L-glutamic acid has been found to show good wetting power on the quartz surface, hence altering rock surface wettability .
Low Molecular Weight Gelator
N-Lauroyl-L-glutamic acid has been used as a low molecular weight gelator, capable of forming organic gels in organic solvents .
Mechanism of Action
Target of Action
N-Lauroyl-L-glutamic acid, also known as Lauroylglutamic acid, is a natural amino acid surfactant and anionic detergent . It primarily targets the surface of various substances, altering their properties to increase solubility, reduce interfacial tension, and alter wettability .
Mode of Action
The compound interacts with its targets by adhering to the surface and reducing the interfacial tension between the substance and its surrounding medium . This interaction results in changes such as increased solubility of long-chain alkyl gallates , improved emulsification, and altered wettability .
Biochemical Pathways
These processes can influence a variety of biochemical reactions, particularly those involving the dissolution and dispersion of substances in a medium .
Pharmacokinetics
As a surfactant, it is likely to have high bioavailability due to its ability to increase the solubility of other compounds .
Result of Action
The action of N-Lauroyl-L-glutamic acid results in significant changes at the molecular and cellular levels. For instance, it has been shown to enhance oil recovery in enhanced oil recovery (EOR) applications by reducing interfacial tension, altering wettability, and improving emulsification .
Action Environment
The efficacy and stability of N-Lauroyl-L-glutamic acid are influenced by environmental factors such as temperature and salinity. The compound has shown high tolerance to salt and hardness, especially at high-temperature conditions . This makes it a superb alternative to conventionally deployed EOR surfactants due to its satisfactory performance and environmentally benign nature .
Safety and Hazards
N-Lauroyl-L-glutamic acid is classified as an irritant . It can cause irritation to the skin, eyes, and respiratory system . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
properties
IUPAC Name |
(2S)-2-(dodecanoylamino)pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO5/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBJHQDHVYGQLS-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29923-31-7 (mono-hydrochloride salt), 57518-82-8 (calcium salt(2:1)) | |
Record name | N-Dodecanoylglutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029047630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7074820 | |
Record name | N-Lauroyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Lauroyl-L-glutamic acid | |
CAS RN |
3397-65-7, 29047-63-0 | |
Record name | N-Lauroyl-L-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3397-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lauroyl glutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Dodecanoylglutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029047630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Glutamic acid, N-(1-oxododecyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Lauroyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-oxododecyl)-L-glutamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.238 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAUROYL GLUTAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT62245356 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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